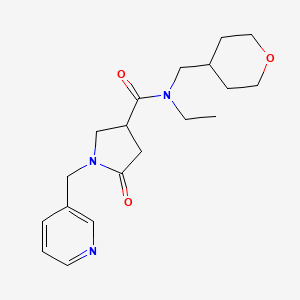![molecular formula C19H20ClNO B5633903 3-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5633903.png)
3-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamide derivatives typically involves condensation reactions between an amine and an acid or acid derivative. For chloro-substituted benzamides, chlorination can occur at different stages of synthesis depending on the desired substitution pattern. A common approach might involve the use of chloro-substituted benzoic acids or direct chlorination of the benzamide compound under controlled conditions.
Molecular Structure Analysis
Molecular structure analysis of benzamide derivatives, including chloro-substituted ones, is often conducted using X-ray crystallography, alongside computational methods like DFT calculations. These analyses reveal the geometric configuration, bond lengths, angles, and the overall three-dimensional arrangement of atoms within the molecule, crucial for understanding its reactivity and physical properties (Demir et al., 2016).
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, including but not limited to nucleophilic substitution reactions, where the chloro group plays a pivotal role. The presence of the chloro group can significantly influence the electronic properties of the benzamide, altering its reactivity towards nucleophiles and electrophiles.
Physical Properties Analysis
The physical properties of chloro-substituted benzamides, such as melting point, boiling point, and solubility, can be influenced by the nature and position of the substituents. Chloro groups typically increase the density and molecular weight of the compounds, potentially affecting their volatility and solubility in different solvents.
Chemical Properties Analysis
The chemical properties of "3-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide" would be expected to include reactivity patterns characteristic of both benzamide and chloro-aromatic compounds. The electron-withdrawing effect of the chloro group affects the acidity of the amide hydrogen, while the phenyl and cyclopentyl groups contribute to the compound's overall hydrophobicity and potential interactions with biological molecules.
For further detailed insights and understanding of related compounds, including their synthesis, structural characterization, and properties, the following references are invaluable resources:
- Demir, S., Oral Sarıoğlu, A., Güler, S., Dege, N., & Sönmez, M. (2016). Synthesis, crystal structure analysis, spectral investigations, and DFT calculations of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide. Journal of Molecular Structure, 1118, 316-324. Link to article.
Propriétés
IUPAC Name |
3-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO/c20-17-10-6-7-15(13-17)18(22)21-14-19(11-4-5-12-19)16-8-2-1-3-9-16/h1-3,6-10,13H,4-5,11-12,14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMALZJLBXWTQKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[3-(2-chlorophenoxy)-1-azetidinyl]carbonyl}-2-ethylpyrimidine](/img/structure/B5633822.png)
![2-isopropyl-5-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-4-methyl-1,3-thiazole](/img/structure/B5633826.png)
![1-{[(2-chlorobenzyl)thio]acetyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5633834.png)
![3-(3-chlorophenyl)-5-[(3-methyl-2-thienyl)methylene]-2,4-imidazolidinedione](/img/structure/B5633841.png)
![2-(2,5-dioxo-1-imidazolidinyl)-N-[(1R)-2,2,2-trifluoro-1-phenylethyl]acetamide](/img/structure/B5633848.png)
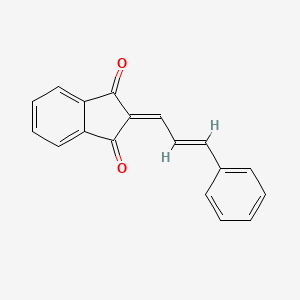
![N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5633859.png)
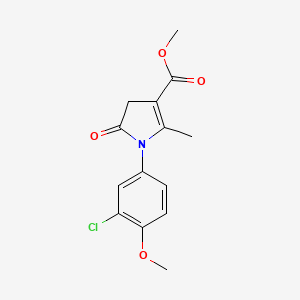
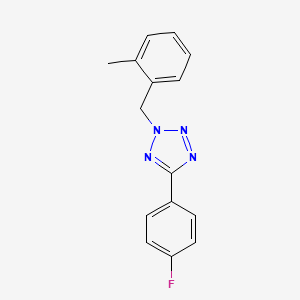
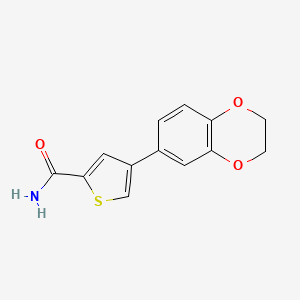
![4-ethyl-6-[4-(3-methoxypropyl)piperazin-1-yl]-5-methylpyrimidin-2-amine](/img/structure/B5633892.png)
![1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]-1H-imidazole](/img/structure/B5633910.png)
![1-cyclopentyl-N-{2-[4-(dimethylamino)phenyl]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5633923.png)
